molecular formula C9H10O3 B179927 6-Acetyl-5-cycloheptene-1,4-dione CAS No. 196493-35-3

6-Acetyl-5-cycloheptene-1,4-dione

Cat. No. B179927
M. Wt: 166.17 g/mol
InChI Key: MKDKHDHQBZKCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-5-cycloheptene-1,4-dione, also known as ACBD, is a cyclic diketone that has been widely studied for its chemical and biological properties. This compound has been synthesized through various methods and has been found to have potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 6-Acetyl-5-cycloheptene-1,4-dione is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 6-Acetyl-5-cycloheptene-1,4-dione has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

6-Acetyl-5-cycloheptene-1,4-dione has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cells. 6-Acetyl-5-cycloheptene-1,4-dione has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

6-Acetyl-5-cycloheptene-1,4-dione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of other compounds. However, 6-Acetyl-5-cycloheptene-1,4-dione is also highly reactive and can be difficult to handle, requiring careful handling and storage.

Future Directions

There are several future directions for research on 6-Acetyl-5-cycloheptene-1,4-dione. One potential area of study is the development of new synthetic methods for 6-Acetyl-5-cycloheptene-1,4-dione and its derivatives. Another area of research is the investigation of the biological activity of 6-Acetyl-5-cycloheptene-1,4-dione and its potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the development of new methods for the delivery of 6-Acetyl-5-cycloheptene-1,4-dione to specific tissues and organs could lead to new therapeutic applications.

Synthesis Methods

The synthesis of 6-Acetyl-5-cycloheptene-1,4-dione can be achieved through several methods, including the reaction of cycloheptanone with acetic anhydride and the oxidation of 5-cycloheptene-1,2-diol. The most common method for synthesizing 6-Acetyl-5-cycloheptene-1,4-dione is the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

6-Acetyl-5-cycloheptene-1,4-dione has been studied extensively for its biological and chemical properties. It has been found to have potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. 6-Acetyl-5-cycloheptene-1,4-dione has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

196493-35-3

Product Name

6-Acetyl-5-cycloheptene-1,4-dione

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

6-acetylcyclohept-5-ene-1,4-dione

InChI

InChI=1S/C9H10O3/c1-6(10)7-4-8(11)2-3-9(12)5-7/h4H,2-3,5H2,1H3

InChI Key

MKDKHDHQBZKCAO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=O)CCC(=O)C1

Canonical SMILES

CC(=O)C1=CC(=O)CCC(=O)C1

synonyms

5-Cycloheptene-1,4-dione, 6-acetyl- (9CI)

Origin of Product

United States

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